

Structural Analysis of 2-Bromo-5-methyl-isonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methyl-isonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **2-Bromo-5-methyl-isonicotinic acid**, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. This document outlines the key physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological significance.

Core Compound Data

2-Bromo-5-methyl-isonicotinic acid is a heterocyclic organic compound with a bromine atom at the 2-position and a methyl group at the 5-position of the isonicotinic acid scaffold. Its structural and chemical information is summarized below.

Property	Value	Reference
CAS Number	1211535-59-9	[1]
Molecular Formula	C ₇ H ₆ BrNO ₂	[1]
Molecular Weight	216.03 g/mol	[1]
Canonical SMILES	CC1=CN=C(C=C1C(=O)O)Br	[1]
Purity	Typically ≥98% (by HPLC)	
Appearance	Off-white to pale yellow solid	
Solubility	Soluble in DMSO and DMF	[2]

Structural Elucidation: Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the chemical structure of **2-Bromo-5-methyl-isonicotinic acid**. While specific experimental data for this exact compound is not readily available in the public domain, this section outlines the expected spectroscopic characteristics based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the bromine atom.

- Methyl Protons (-CH₃): A singlet peak is anticipated around δ 2.2-2.5 ppm.
- Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the 3 and 6 positions of the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

- Methyl Carbon (-CH₃): A signal is expected in the aliphatic region around δ 18-25 ppm.

- Aromatic and Carboxylic Carbons: Multiple signals are anticipated in the range of δ 120-160 ppm for the pyridine ring carbons and a signal downfield (>165 ppm) for the carboxylic acid carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for **2-Bromo-5-methyl-isonicotinic acid** are predicted as follows:

Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (Carboxylic Acid)	3300-2500 (broad)
C-H stretch (Aromatic)	3100-3000
C=O stretch (Carboxylic Acid)	1760-1690
C=C & C=N stretch (Aromatic Ring)	1600-1450
C-Br stretch	600-500

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **2-Bromo-5-methyl-isonicotinic acid**, the mass spectrum is expected to show a molecular ion peak $[M]^+$ and a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).

- Molecular Ion Peak: $[M]^+$ at $m/z \approx 215$ and $[M+2]^+$ at $m/z \approx 217$.
- Major Fragmentation: Loss of the carboxylic group ($-\text{COOH}$) leading to a fragment at $m/z \approx 170/172$.

Experimental Protocols

This section provides detailed, albeit hypothetical, methodologies for the synthesis and purification of **2-Bromo-5-methyl-isonicotinic acid**, based on established chemical principles and procedures for similar compounds.

Synthesis of 2-Bromo-5-methyl-isonicotinic acid

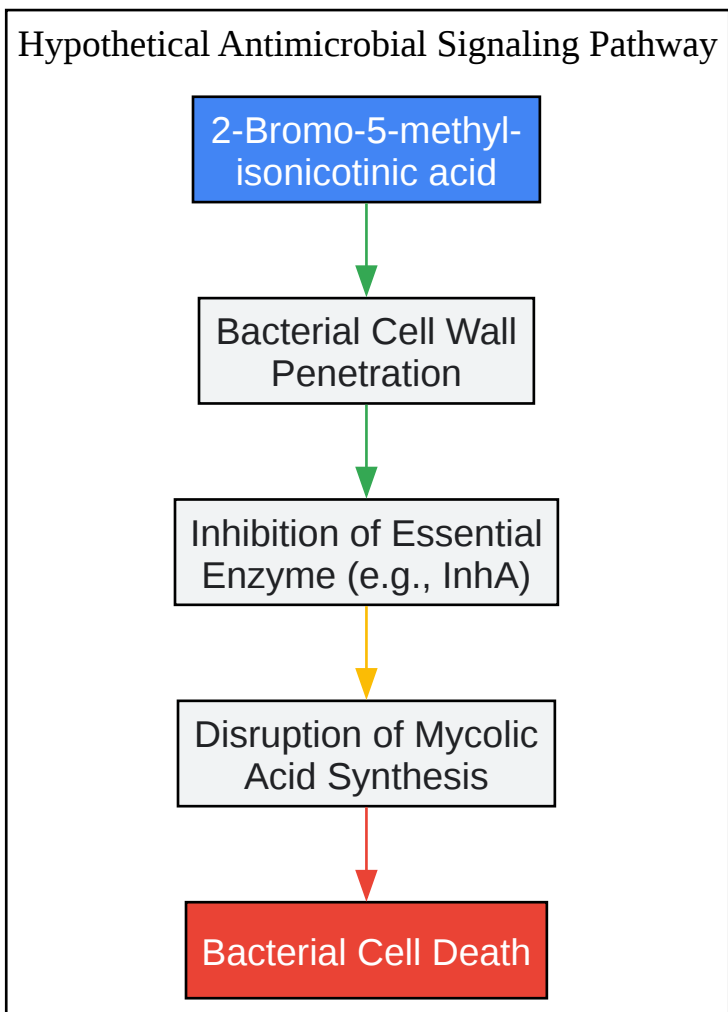
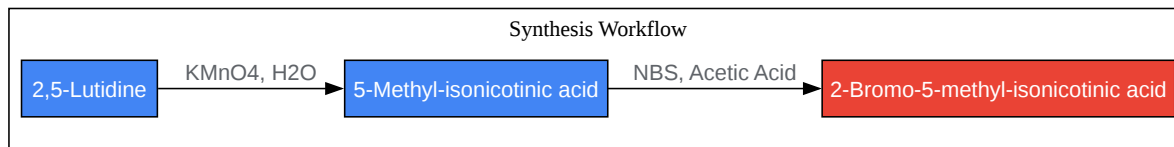
A plausible synthetic route to **2-Bromo-5-methyl-isonicotinic acid** involves the oxidation of a suitable precursor followed by bromination.

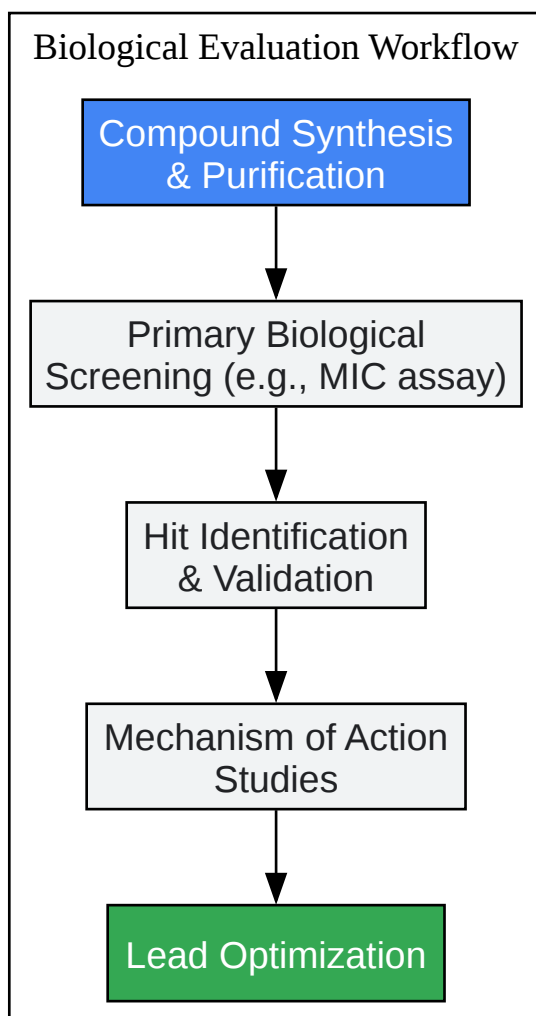
Step 1: Oxidation of 2,5-Lutidine to 5-Methyl-isonicotinic acid

- To a solution of 2,5-lutidine in water, add potassium permanganate (KMnO_4) portion-wise at room temperature.
- Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove manganese dioxide (MnO_2).
- Acidify the filtrate with hydrochloric acid (HCl) to precipitate the 5-methyl-isonicotinic acid.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination of 5-Methyl-isonicotinic acid

- To a solution of 5-methyl-isonicotinic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
- Heat the reaction mixture under reflux and monitor by TLC.
- After the reaction is complete, cool the mixture and pour it into ice water.
- Collect the precipitated **2-Bromo-5-methyl-isonicotinic acid** by filtration.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.





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